Isorhamnetin 3-sophoroside-7-rhamnoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKXKNZQQBTDD-IOCIRFPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isorhamnetin 3-sophoroside-7-rhamnoside: A Technical Guide to Its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-sophoroside-7-rhamnoside is a complex flavonol triglycoside that has garnered significant interest within the phytochemical and pharmaceutical research communities. As a prominent secondary metabolite in select plant species, its unique glycosylation pattern contributes to its bioavailability and distinct biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its primary natural sources, biosynthesis, and distribution within plant tissues. Furthermore, it offers field-proven methodologies for its extraction, isolation, and purification, alongside a detailed analysis of its structural characterization through spectroscopic techniques. This document is intended to serve as an authoritative resource for researchers seeking to explore the therapeutic potential of this noteworthy natural product.

Introduction: The Significance of Flavonol Glycosides

Flavonoids represent a vast and diverse class of polyphenolic secondary metabolites synthesized by plants. Unlike primary metabolites, which are fundamental to growth and reproduction, these compounds are produced for specialized roles that enhance the plant's survival, including defense against pathogens and herbivores, protection from UV radiation, and acting as signaling molecules.

Within this class, flavonol glycosides are of particular importance. In nature, flavonoids are most commonly found conjugated to one or more sugar moieties. This glycosylation dramatically increases the compound's stability, water solubility, and bioavailability, factors that are critical for both the plant's physiological processes and the compound's potential as a therapeutic agent. This compound is a prime example of such a molecule, featuring a sophorose unit (two glucose molecules) at the 3-position and a rhamnose unit at the 7-position of the isorhamnetin aglycone. This intricate structure underscores the need for a detailed understanding of its natural origins and properties.

Natural Sources and Distribution

This compound is not ubiquitously distributed in the plant kingdom; its presence is notably concentrated in a few specific families and species.

Primary Botanical Sources

The most significant and well-documented sources of this compound belong to the Elaeagnaceae family:

-

Sea Buckthorn (Hippophae rhamnoides L.) : This is unequivocally the most prominent source of the compound.[1] It is considered a major flavonol glycoside in the berries of this plant, where it plays a role in the fruit's phytochemical profile and potential health benefits.[2][3] Different subspecies of sea buckthorn, such as ssp. rhamnoides and ssp. sinensis, consistently contain high amounts of this glycoside in their berries.[4][5]

-

Goumi (Elaeagnus multiflora Thunb.) : Also a member of the Elaeagnaceae family, the Goumi plant is another confirmed natural source of this compound.[2][4]

Other Potential Sources

While less definitively documented as a primary source for this specific triglycoside, related compounds are characteristic of the Opuntia genus (prickly pear cactus). Some studies on the metabolomic profile of Opuntia species have suggested the presence of this compound as a potential biomarker associated with resistance to the carmine cochineal pest.[6] However, its concentration and prevalence in this genus require further investigation.

Quantitative Distribution in Plant Tissues

The concentration of this compound varies significantly between different plant parts and among subspecies. The berries of Hippophae rhamnoides are the primary repository. Quantitative analyses have provided valuable insights into this distribution.

| Plant Species | Subspecies | Plant Part | Concentration (mg/kg dry weight) | Reference |

| Hippophae rhamnoides | ssp. rhamnoides | Berries | 252 ± 22 | [5] |

| Hippophae rhamnoides | ssp. sinensis | Berries | Varies, but consistently present | [4] |

| Hippophae rhamnoides | ssp. mongolica | Berries | Trace amounts | [5] |

Biosynthesis in Planta

The biosynthesis of this compound is a multi-step enzymatic process originating from the general phenylpropanoid pathway, which produces the foundational flavonoid skeleton.

The process begins with the amino acid phenylalanine and proceeds through the chalcone synthase (CHS) reaction to form naringenin chalcone, which is then isomerized to naringenin, a key flavanone intermediate. A series of hydroxylation and oxidation reactions catalyzed by enzymes such as flavanone 3-dioxygenase (F3D) and flavonol synthase (FS) convert naringenin into the flavonol quercetin.[7]

The specific formation of the isorhamnetin aglycone is achieved through O-methylation of quercetin at the 3'-position. This reaction is catalyzed by a flavone 3'-O-methyltransferase (FMT), which utilizes S-adenosyl-L-methionine as the methyl group donor.[7][8]

The final, critical steps involve glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes attach sugar moieties from activated UDP-sugars to the flavonoid aglycone. The formation of this compound requires a sequence of specific UGTs:

-

A rhamnosyltransferase attaches a rhamnose sugar to the 7-hydroxyl group of the isorhamnetin aglycone.

-

A glucosyltransferase attaches the first glucose molecule to the 3-hydroxyl group.

-

A second, distinct glucosyltransferase attaches the second glucose molecule to the first via a β-1,2 linkage, forming the sophoroside moiety.

The precise identity and sequence of these UGTs in Hippophae rhamnoides are areas of active research, but the general pathway provides a robust framework for understanding its synthesis.[9]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol is a synthesized methodology based on established procedures for flavonoid extraction from Hippophae rhamnoides berries.[4]

Step 1: Extraction

The causality behind this initial step is to efficiently lyse the plant cells and solubilize the target glycoside from the complex berry matrix into a liquid phase. An alcohol-based solvent is chosen for its efficacy in extracting polar glycosides.

-

Sample Preparation : Obtain fresh or frozen sea buckthorn berries. If frozen, thaw to room temperature.

-

Homogenization : Weigh 20 g of berries and homogenize with a blender or mortar and pestle.

-

Solvent Extraction : Transfer the homogenized pulp to a flask. Add 100 mL of 80% aqueous methanol.

-

Maceration : Agitate the mixture on an orbital shaker at room temperature for 24 hours. Protect the mixture from light to prevent degradation of flavonoids.

-

Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction : Re-extract the solid residue with another 100 mL of 80% methanol for 12 hours to maximize yield.

-

Pooling and Concentration : Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol. The result is a concentrated aqueous extract.

Step 2: Liquid-Liquid Partitioning

This step serves to remove non-polar compounds, such as lipids and chlorophyll, which were co-extracted with the methanol. By partitioning the aqueous extract against a non-polar solvent, a preliminary purification is achieved.

-

Solvent Addition : Transfer the concentrated aqueous extract to a separatory funnel. Add an equal volume of n-hexane.

-

Partitioning : Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Phase Separation : Allow the layers to separate. The upper hexane layer will contain non-polar impurities, while the lower aqueous layer retains the polar flavonoid glycosides.

-

Collection : Drain and collect the lower aqueous layer. Discard the upper hexane layer.

-

Repeat : Repeat the partitioning step two more times with fresh n-hexane to ensure complete removal of lipids.

Step 3: Column Chromatography Purification

Column chromatography is the cornerstone of purification, separating compounds based on their differential affinities for the stationary and mobile phases. A polyamide or Sephadex LH-20 column is effective for flavonoid glycoside separation.

-

Column Packing : Prepare a glass column with polyamide resin or Sephadex LH-20, equilibrated with deionized water.

-

Sample Loading : Load the partitioned aqueous extract onto the column.

-

Elution Gradient : Begin elution with 100% deionized water to wash out highly polar impurities like sugars and organic acids.

-

Stepwise Gradient : Gradually increase the ethanol concentration in the mobile phase (e.g., 20%, 40%, 60%, 80% aqueous ethanol). This compound, being a large polar glycoside, is expected to elute in the mid-to-high ethanol fractions (e.g., 40-60%).

-

Fraction Collection : Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pooling : Combine the fractions that show a high concentration of the target compound.

-

Concentration : Evaporate the solvent from the pooled fractions under reduced pressure to yield a purified, enriched extract.

Step 4: Preparative HPLC (Optional, for High Purity)

For obtaining an analytical standard or for detailed bioactivity studies, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is necessary. This technique offers high resolution to separate structurally similar glycosides.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient system of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is effective. The formic acid aids in protonating the phenolic hydroxyl groups, leading to sharper peaks.

-

Gradient Program : A typical gradient might run from 10% B to 40% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Injection and Collection : Dissolve the enriched extract from Step 3 in the initial mobile phase, filter, and inject onto the column. Collect the peak corresponding to this compound based on its retention time, as determined by analytical HPLC-MS.

-

Final Processing : Combine the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final compound as a pure, yellow powder.

Caption: Workflow for the extraction and isolation of the target compound.

Structural Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern. In negative ion mode, the compound will exhibit a deprotonated molecule [M-H]⁻ at approximately m/z 785. The molecular formula is C₃₄H₄₂O₂₁.[10]

Tandem MS (MS/MS or MSⁿ) provides crucial structural information. The fragmentation of flavonoid triglycosides is not random; it follows predictable pathways that reveal the nature and position of the sugar moieties.

-

Primary Fragmentation : Studies on flavonol glycosides from Hippophae rhamnoides have shown that the glycosidic bond at the C-7 position is more labile than the bond at the C-3 position.[2][7] Therefore, the primary fragmentation event is the neutral loss of the rhamnose moiety (146 Da).

-

[M-H]⁻ (m/z 785) → [M-H-146]⁻ (m/z 639)

-

-

Secondary Fragmentation : The subsequent fragmentation involves the loss of the sophorose unit (324 Da) from the C-3 position, yielding the isorhamnetin aglycone.

-

[M-H-146]⁻ (m/z 639) → [M-H-146-324]⁻ (m/z 315)

-

-

Alternative Fragmentation : A less favored initial fragmentation would be the loss of the sophorose unit. The presence and relative abundance of these fragment ions confirm the substitution pattern.

Caption: Predicted ESI-MS/MS fragmentation pathway in negative ion mode.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation. While a complete, published, and assigned spectrum for this specific compound is elusive, data from the closely related Isorhamnetin-3-O-rutinoside-7-O-rhamnopyranoside provides an excellent template for interpretation.[5] The key is to identify the signals for the aglycone and the three distinct sugar units.

Expected ¹H and ¹³C NMR Spectral Features (in CD₃OD or DMSO-d₆):

| Moiety | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (HMBC) |

| Aglycone | H-6 | ~6.5 (d, J≈2.0 Hz) | ~99.5 | H-6 → C-5, C-7, C-8, C-10 |

| H-8 | ~6.8 (d, J≈2.0 Hz) | ~94.5 | H-8 → C-6, C-7, C-9, C-10 | |

| H-2' | ~8.0 (d, J≈2.0 Hz) | ~114.0 | H-2' → C-2, C-4', C-6' | |

| H-5' | ~7.0 (d, J≈8.5 Hz) | ~116.0 | H-5' → C-1', C-3', C-4' | |

| H-6' | ~7.7 (dd, J≈8.5, 2.0 Hz) | ~123.0 | H-6' → C-2, C-2', C-4' | |

| 3'-OCH₃ | ~3.9 (s) | ~56.0 | OCH₃ → C-3' | |

| 7-O-Rhamnose | H-1''' | ~5.5 (d, J≈1.5 Hz) | ~100.0 | H-1''' → C-7 |

| H-6''' (CH₃) | ~1.2 (d, J≈6.0 Hz) | ~17.0 | ||

| 3-O-Sophorose | H-1'' (Inner Glc) | ~5.7 (d, J≈7.5 Hz) | ~102.0 | H-1'' → C-3 |

| H-1'''' (Outer Glc) | ~4.5 (d, J≈7.5 Hz) | ~104.0 | H-1'''' → C-2'' |

Note: The chemical shifts are estimates based on structurally similar compounds and are highly dependent on the solvent used. 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.

Biological Activities and Therapeutic Potential

The interest in this compound and related isorhamnetin glycosides stems from their diverse pharmacological properties. While research on this specific triglycoside is ongoing, the activities of its aglycone and other glycosides provide strong rationale for its investigation.

-

Antioxidant Activity : Like most flavonoids, isorhamnetin and its glycosides are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress.[11]

-

Anti-inflammatory Effects : Isorhamnetin glycosides have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[11] The mechanism often involves the modulation of key signaling pathways such as NF-κB.

-

Cardiovascular Protection : The aglycone, isorhamnetin, is known to have a wide range of protective effects on the cardiovascular system, including anti-atherosclerotic, endothelial protective, and anti-thrombotic properties.[12]

-

Algicidal Activity : this compound has been specifically identified as having algicidal activity against the growth of certain harmful microalgae.[2][3]

-

Anticancer and Other Activities : Isorhamnetin glycosides have been investigated for anticancer, antidiabetic, anti-obesity, and hepatoprotective properties, often acting through modulation of pathways like PI3K/AKT and AMPK.[11][12]

Conclusion and Future Directions

This compound stands out as a significant flavonol triglycoside with well-defined natural sources, primarily the berries of Hippophae rhamnoides. Its complex structure, elucidated through advanced spectroscopic methods, presents both a challenge and an opportunity for natural products chemistry. The established protocols for its extraction and purification provide a clear path for researchers to obtain this compound for further study.

Future research should focus on several key areas:

-

Bioavailability and Metabolism : Understanding how this large triglycoside is absorbed and metabolized in vivo is crucial for determining its therapeutic efficacy.

-

Mechanism of Action : While the general activities of flavonoids are known, detailed mechanistic studies are needed to pinpoint the specific molecular targets of this compound.

-

Enzymatic Synthesis : Exploring the specific glycosyltransferases from Hippophae rhamnoides could enable the biotechnological production of this and other novel flavonoid glycosides.

This technical guide serves as a foundational document to support and encourage these future investigations, ultimately aiming to unlock the full therapeutic potential of this complex natural product.

References

-

Grijalva-Verdugo, C., et al. (2022). Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways. Antioxidants, 11(11), 2204. [Link]

-

BioCrick. (n.d.). This compound | CAS:41328-75-0. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia. [Link]

-

Gong, G., et al. (2020). Isorhamnetin: A review of pharmacological effects. Biomedicine & Pharmacotherapy, 128, 110301. [Link]

-

Li, R., et al. (2021). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 26(23), 7293. [Link]

-

Wikipedia. (n.d.). Isorhamnetin. Retrieved January 16, 2026, from [Link]

-

Yang, B., & Kallio, H. (2009). Flavonol glycosides of berries of three major sea buckthorn subspecies, Hippophaë rhamnoides ssp. Sanddorn. [Link]

-

Morita, Y., et al. (2005). Anthocyanin 3-O-glucoside-2''-O-glucosyltransferase from the flowers of Ipomoea nil. Plant and Cell Physiology, 46(10), 1745-1752. [Link]

-

Gong, G., et al. (2020). Isorhamnetin: A review of pharmacological effects. Biomedicine & Pharmacotherapy, 128, 110301. [Link]

-

Rösch, D., et al. (2004). Structural Investigations of Flavonol Glycosides from Sea Buckthorn (Hippophaë rhamnoides) Pomace by NMR Spectroscopy and HPLC-ESI-MSn. Journal of Agricultural and Food Chemistry, 52(13), 4039–4046. [Link]

-

Matos, A. O., et al. (2021). Metabolomic Approach to Identify Biomarkers of Carmine Cochineal Resistance in Forage Palm Species. Journal of the Brazilian Chemical Society, 32(8), 1616-1626. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. japsonline.com [japsonline.com]

- 8. Flavonoid Extract from Seed Residues of Hippophae rhamnoides ssp. sinensis Protects against Alcohol-Induced Intestinal Barrier Dysfunction by Regulating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 41328-75-0 | this compound [phytopurify.com]

Biological activities of Isorhamnetin 3-sophoroside-7-rhamnoside

An In-Depth Technical Guide to the Biological Activities of Isorhamnetin 3-sophoroside-7-rhamnoside

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a prominent flavonol triglycoside found in various medicinal and dietary plants, most notably sea buckthorn (Hippophae rhamnoides) and Elaeagnus multiflora.[1][2] As a member of the isorhamnetin glycoside family, this compound is gaining significant attention within the scientific community for its diverse pharmacological properties. Isorhamnetin and its glycosides are known to possess a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects.[3][4][5] This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its physicochemical characteristics, isolation methodologies, and multifaceted biological activities. We will delve into the molecular mechanisms underpinning its therapeutic potential and provide detailed experimental protocols to facilitate further research and drug development efforts.

Physicochemical Profile and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in experimental settings.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 41328-75-0 | [1][6] |

| Molecular Formula | C₃₄H₄₂O₂₁ | [6][7][8] |

| Molecular Weight | 786.69 g/mol | [6][9] |

| Appearance | Yellow Powder | [6][8] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[8][9] Limited solubility in water. | N/A |

| Purity | Commercially available at ≥98% | [8] |

Analytical Characterization Methodologies

The structural elucidation and quantification of this compound rely on a suite of advanced analytical techniques. The choice of method is dictated by the research objective, whether it be identification, quantification, or preparative isolation.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode-Array Detector (DAD), is the workhorse for quantifying this compound in plant extracts.[4] A reverse-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. This technique offers excellent sensitivity, precision, and selectivity.[4]

-

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, speed, and sensitivity compared to conventional HPLC, making it an increasingly popular tool for analyzing complex natural product extracts.[10]

-

Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry provides definitive structural information, enabling the identification of this compound and its related glycosides in complex mixtures.[4]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is indispensable for the unambiguous structural confirmation of the isolated compound. Both ¹H-NMR and ¹³C-NMR are used to establish the connectivity of the aglycone and the sugar moieties.[1][6]

Sourcing and Isolation Workflow

This compound is a natural product isolated from plant sources.[1] The following section outlines a generalized, field-proven workflow for its extraction and purification, explaining the rationale behind each step.

Generalized Extraction and Purification Protocol

This protocol is a composite methodology based on standard practices for flavonoid glycoside isolation.

-

Preparation of Plant Material:

-

Action: Obtain dried, powdered plant material (e.g., berries of Hippophae rhamnoides).[1]

-

Causality: Grinding the material increases the surface area, maximizing the efficiency of solvent extraction. Lyophilization (freeze-drying) is often employed to preserve the chemical integrity of the compounds.

-

-

Solvent Extraction:

-

Action: Perform extraction using an alcoholic solvent, such as 70-80% ethanol or methanol, often with reflux or accelerated solvent extraction (ASE) systems.[1][11]

-

Causality: Flavonoid glycosides are polar molecules. An aqueous alcohol solution is an effective solvent for extracting these compounds from the plant matrix while leaving behind highly nonpolar compounds like lipids.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Action: Concentrate the crude extract and partition it sequentially against solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[11]

-

Causality: This step fractionates the crude extract based on polarity. Isorhamnetin glycosides, being relatively polar, will preferentially partition into the n-butanol fraction.[11]

-

-

Chromatographic Purification:

-

Action: Subject the n-butanol fraction to a series of chromatographic separations. This often involves polyamide column chromatography followed by preparative HPLC or Sephadex LH-20 gel filtration.[11]

-

Causality: Polyamide resin has a high affinity for flavonoids, allowing for their selective adsorption and subsequent elution.[11] Preparative HPLC on a C18 column provides the high resolution needed to isolate the target compound to a high degree of purity.

-

Visualization of Isolation Workflow

Caption: Inhibition of pro-inflammatory pathways by isorhamnetin glycosides.

Anticancer Potential

The aglycone, isorhamnetin, has been extensively studied for its anticancer properties, suggesting that its glycosides are promising candidates for further investigation. [5][12]

-

Mechanism of Action: Isorhamnetin exerts its anticancer effects through several mechanisms:

-

Induction of Apoptosis: It can trigger programmed cell death by activating caspases (caspase-3, -8, -9) and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. [13][14] * Cell Cycle Arrest: It can halt the proliferation of cancer cells, often at the G2/M phase of the cell cycle. [14] * Inhibition of Metastasis: It has been shown to suppress cancer cell migration and invasion by downregulating matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF). [13] * Pathway Modulation: These effects are mediated by targeting key oncogenic signaling pathways, including PI3K/Akt and MAPK. [13]

-

Other Reported Activities

-

Algicidal Activity: this compound has been specifically reported to have algicidal activity, inhibiting the growth of harmful microalgae. [2][15]This unique bioactivity warrants further exploration for potential environmental applications.

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. The following methods are foundational for investigating the biological activities of this compound in a research setting.

Protocol: Cell Viability Assessment (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on a cell line, ensuring that observed biological effects are not simply due to cell death.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be non-toxic (typically <0.1%).

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + compound only).

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

-

Conclusion and Future Perspectives

This compound is a multifaceted flavonol glycoside with significant therapeutic potential. The existing body of evidence, largely built upon studies of its aglycone and related glycosides, strongly indicates potent antioxidant, anti-inflammatory, and anticancer properties. [3][13]Its unique algicidal activity opens new avenues for research. [2] Future research should prioritize the following areas:

-

Direct Mechanistic Studies: Elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Translate the promising in vitro findings into well-designed animal models of inflammation, cancer, and other relevant diseases.

-

Pharmacokinetics and Bioavailability: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its behavior in a biological system, which is critical for its development as a therapeutic agent.

-

Synergistic Effects: Explore its potential in combination therapies, for instance, with conventional chemotherapeutic agents, to enhance efficacy and reduce toxicity. [14] This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary background and methodological framework to unlock the full therapeutic potential of this promising natural product.

References

-

BioCrick. This compound | CAS:41328-75-0. [Link]

-

MDPI Encyclopedia. Isorhamnetin Glycosides as Phytonutrients. [Link]

-

Ganesan, K., & Xu, B. (2018). Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. PMC. [Link]

-

Encyclopedia.pub. Isorhamnetin Glycosides as Phytonutrients. [Link]

-

MDPI. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. [Link]

-

PubChem. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | C34H42O21 | CID 102004843. [Link]

-

Preprints.org. Isorhamnetin: A Phytochemical Powerhouse – Chemical Properties and Therapeutic Potential- A Review. [Link]

-

Antúnez-Mojica, M., et al. (2017). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica. PMC - NIH. [Link]

-

PubMed Central. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. [Link]

-

MDPI. Advanced Research on the Antioxidant Activity and Mechanism of Polyphenols from Hippophae Species—A Review. [Link]

-

Biopurify. CAS 41328-75-0 | this compound. [Link]

-

Nagoor Meeran, M. F., et al. (2015). Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC). PubMed. [Link]

-

ResearchGate. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. [Link]

-

Frontiers. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. [Link]

-

Antúnez-Mojica, M., et al. (2017). Topical anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica. PubMed. [Link]

-

SciELO. Article. [Link]

-

Push Bio-technology. Natural Product Description|this compound. [Link]

- Google Patents. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum.

Sources

- 1. This compound | CAS:41328-75-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. CAS 41328-75-0 | this compound [phytopurify.com]

- 7. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | C34H42O21 | CID 102004843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemfaces.com [chemfaces.com]

- 9. Natural Product Description|this compound [sinophytochem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]

- 12. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]

- 13. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | TargetMol [targetmol.com]

Isorhamnetin 3-sophoroside-7-rhamnoside in Hippophae rhamnoides: A Technical Guide for Researchers

Abstract

Isorhamnetin 3-sophoroside-7-rhamnoside, a significant flavonol triglycoside, is a prominent bioactive constituent of Hippophae rhamnoides (Sea Buckthorn).[1] This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, established methodologies for its extraction and isolation from Hippophae rhamnoides, and advanced analytical techniques for its precise quantification. Furthermore, this guide will elucidate the current understanding of its biological activities and the molecular signaling pathways it modulates. The protocols and data presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and reproducibility, offering a comprehensive resource for the scientific community.

Introduction: The Significance of Flavonoids in Hippophae rhamnoides

Hippophae rhamnoides, commonly known as Sea Buckthorn, is a hardy, deciduous shrub that has been utilized for centuries in traditional medicine across Asia and Europe. Its berries, leaves, and seeds are rich sources of a diverse array of bioactive compounds, including vitamins, carotenoids, fatty acids, and notably, flavonoids.[2][3] Flavonoids, a class of polyphenolic secondary metabolites, are of particular interest due to their wide range of pharmacological effects, such as antioxidant, anti-inflammatory, and anti-cancer properties.[2][3]

Among the complex flavonoid profile of Hippophae rhamnoides, isorhamnetin and its glycosides are major components.[4] Isorhamnetin is a 3'-O-methylated metabolite of quercetin. The glycosidic forms, where sugar moieties are attached to the isorhamnetin aglycone, often exhibit enhanced bioavailability and modified biological activity.[2] this compound is a key triglycoside found in significant quantities in this plant, making it a compound of high interest for phytochemical and pharmacological research.[1][4]

This guide will serve as a technical resource, providing a detailed examination of this compound, from its fundamental chemical properties to its intricate interactions with cellular signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective extraction, isolation, and characterization.

Chemical Structure and Molecular Formula

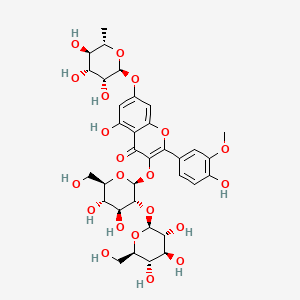

This compound consists of an isorhamnetin aglycone linked to a sophorose (a disaccharide of two glucose units) at the C-3 position and a rhamnose at the C-7 position through O-glycosidic bonds.[2]

Solubility and Stability

This compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[6] Information regarding its stability suggests that it should be stored protected from air and light, under refrigerated or frozen conditions (2-8 °C) to maintain its integrity for extended periods.[6]

Distribution and Concentration in Hippophae rhamnoides

This compound is found in various parts of the Hippophae rhamnoides plant, with its concentration varying depending on the plant part, subspecies, and geographical location.

| Plant Part | Subspecies/Cultivar | Concentration Range (mg/g or as specified) | Reference |

| Berries | Not specified | Major flavonoid glycoside | [1][7] |

| Seeds | H. rhamnoides L. | 3.7% of total flavonoid glycosides | [8] |

| Fruits | H. rhamnoides | 15.9 mg/100 g | [9] |

| Leaves | H. rhamnoides | Lower concentration compared to fruits | [9] |

Note: The quantitative data for flavonoid glycosides can vary significantly based on the extraction and analytical methods employed.

Methodologies for Extraction, Isolation, and Quantification

The successful study of this compound hinges on robust and efficient methodologies for its extraction from the complex plant matrix, followed by its purification and accurate quantification.

Extraction Protocols

The choice of extraction method is critical for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds.

This protocol is based on an optimized method for the extraction of flavonoids from sea buckthorn pomace.[10][11]

Step-by-Step Methodology:

-

Sample Preparation: Air-dry fresh Hippophae rhamnoides berries at a temperature not exceeding 40°C to preserve the integrity of the flavonoids. Grind the dried berries into a fine powder.

-

Enzymatic Pre-treatment (Optional but Recommended): To enhance extraction efficiency by breaking down cell walls, pre-treat the powdered sample with a mixture of pectinase, cellulase, and hemicellulase (e.g., in a 2:1:1 ratio) in an aqueous buffer.[12][13] Incubate the mixture under optimal conditions for the enzymes (typically around 50°C for a specified duration).

-

Solvent System: Prepare a 48% (v/v) ethanol-water solution.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: Mix the powdered plant material with the solvent system at a ratio of 1:34 (g/mL).[10][11]

-

Ultrasonic Treatment: Submerge the vessel containing the mixture in an ultrasonic bath. Apply an ultrasonic power of 300 W.[10][11]

-

Temperature and Duration: Maintain the temperature at 50°C and continue the ultrasonic-assisted extraction for 28 minutes.[10][11]

-

-

Post-Extraction Processing:

-

Centrifugation/Filtration: Separate the extract from the solid plant material by centrifugation followed by filtration.

-

Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a stable powder.

-

Causality Behind Experimental Choices:

-

Drying at low temperature: Prevents thermal degradation of thermolabile flavonoids.

-

Enzymatic pre-treatment: Degrades complex polysaccharides in the plant cell wall, facilitating better solvent penetration and release of intracellular flavonoids.

-

Ethanol-water mixture: The polarity of this mixture is well-suited for extracting a broad range of flavonoid glycosides.

-

Ultrasonication: The acoustic cavitation generated by ultrasound disrupts cell walls, enhancing mass transfer and accelerating the extraction process.

-

Optimized parameters (ratio, power, temperature, time): These parameters have been experimentally determined to achieve the highest yield of flavonoids from sea buckthorn.[10][11]

Isolation and Purification

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the crude extract.

Preparative HPLC is a high-resolution technique suitable for isolating specific compounds in larger quantities.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the crude flavonoid extract in a suitable solvent, such as methanol, and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used for flavonoid separation.

-

Mobile Phase: A gradient elution using a two-solvent system is common. For example:

-

Solvent A: Water with 0.1% formic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: The specific gradient will need to be optimized but a general approach would be to start with a low concentration of Solvent B, gradually increasing it over time to elute compounds with increasing hydrophobicity.

-

Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 10-20 mL/min for preparative columns.

-

Detection: UV detection at a wavelength where flavonoids exhibit strong absorbance (around 254 nm and 365 nm) is used to monitor the elution of compounds.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the chromatogram.

-

Purity Assessment: Analyze the collected fractions using analytical HPLC to assess their purity.

-

Solvent Removal: Remove the solvent from the purified fractions using a rotary evaporator and lyophilization to obtain the pure compound.

Causality Behind Experimental Choices:

-

Reversed-phase C18 column: The nonpolar stationary phase effectively separates flavonoid glycosides based on their hydrophobicity.

-

Acidified mobile phase: The addition of a small amount of acid, like formic acid, suppresses the ionization of phenolic hydroxyl groups, leading to sharper and more symmetrical peaks.

-

Gradient elution: This is necessary to effectively separate the complex mixture of flavonoids in the crude extract, which have a wide range of polarities.

Quantification

Accurate quantification of this compound is crucial for understanding its contribution to the overall bioactivity of Hippophae rhamnoides extracts.

HPLC-DAD is a robust and widely used method for the quantification of flavonoids.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.

-

Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Similar to the preparative method, a gradient of acidified water and acetonitrile/methanol is used.

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: A fixed volume (e.g., 10 µL) is injected for both standards and samples.

-

Detection: The DAD detector is set to monitor at the λmax of this compound (typically around 350-370 nm) and also to acquire the full UV spectrum for peak purity analysis.

-

-

Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the peak area of this compound. Use the calibration curve to calculate the concentration of the compound in the sample.

For even higher sensitivity and specificity, especially in complex matrices, UHPLC-QTOF-MS is the method of choice.

Instrument Parameters (Example):

-

UHPLC System:

-

Column: A sub-2 µm particle size C18 column.

-

Mobile Phase: Similar to HPLC, but with UHPLC-grade solvents.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

-

QTOF-MS System:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.

-

Scan Mode: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

-

Collision Energy: Optimized for the fragmentation of the parent ion of this compound to produce characteristic daughter ions.

-

Self-Validating System: The combination of retention time, accurate mass measurement, and specific MS/MS fragmentation pattern provides a highly confident identification and quantification of the target compound, making the analytical system self-validating.

Biological Activities and Signaling Pathways

Isorhamnetin and its glycosides, including this compound, have been reported to possess a range of biological activities. While research on the specific triglycoside is ongoing, the activities of the aglycone and related glycosides provide strong indications of its potential therapeutic effects.

Anti-inflammatory and Antioxidant Effects

Isorhamnetin has demonstrated significant anti-inflammatory and antioxidant properties. It can suppress the production of pro-inflammatory mediators and reduce oxidative stress.[6][14] These effects are often mediated through the modulation of key cellular signaling pathways.

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Isorhamnetin has been shown to inhibit the activation of the NF-κB pathway.[14][15] It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the translocation of the NF-κB p65 subunit into the nucleus, which in turn downregulates the expression of pro-inflammatory genes.[14]

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Isorhamnetin has been found to inhibit the PI3K/Akt pathway in various cancer cell lines, leading to cell cycle arrest and apoptosis.[1][2][16] It achieves this by reducing the phosphorylation of Akt and downstream targets like mTOR.[1]

Conclusion and Future Perspectives

This compound stands out as a key bioactive flavonoid in Hippophae rhamnoides with significant therapeutic potential. This guide has provided a comprehensive overview of its chemical nature, its prevalence in Sea Buckthorn, and detailed methodologies for its scientific investigation. The elucidation of its modulatory effects on critical signaling pathways such as NF-κB and PI3K/Akt opens avenues for its exploration in the development of novel therapeutics for inflammatory diseases and cancer.

Future research should focus on in-depth in vivo studies to validate the pharmacological activities observed in vitro and to establish a clear dose-response relationship. Further investigation into the bioavailability and metabolism of this compound is also warranted to understand its fate in the body and to optimize its therapeutic efficacy. The protocols and information compiled in this technical guide are intended to provide a solid foundation for researchers to build upon in their quest to unlock the full potential of this promising natural compound.

References

- Gong, G., et al. (2020). Isorhamnetin: A review of its pharmacology, toxicology, and pharmacokinetics. Molecules, 25(3), 679.

- Olas, B. (2018). Sea buckthorn as a source of important bioactive compounds in cardiovascular diseases. Food and Chemical Toxicology, 119, 19-24.

- Seo, M. J., et al. (2018). Isorhamnetin Alleviates Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia by Inactivating NF-κB, Blocking the TLR4 Pathway and Reducing ROS Generation. International Journal of Molecular Medicine, 43(1), 682-692.

- Li, C., et al. (2014). Isorhamnetin suppresses colon cancer cell growth through the PI3K-Akt-mTOR pathway. Molecular Medicine Reports, 9(3), 935-940.

- Yang, Z., et al. (2018). Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways. Oncology Letters, 15(4), 5105-5112.

- Kim, H., et al. (2018). Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling. Journal of Medicinal Food, 21(1), 53-61.

- Pop, R. M., et al. (2021). Polyphenolic Compounds and Antioxidant Activity of Sea Buckthorn (Hippophae rhamnoides L.). Phyton-International Journal of Experimental Botany, 90(4), 1095-1107.

- Arimboor, R., & Arumughan, C. (2012). HPLC-DAD-MS/MS profiling of antioxidant flavonoid glycosides in sea buckthorn (Hippophae rhamnoides L.) seeds. Food Chemistry, 131(4), 1275-1282.

- Wang, J., et al. (2020). Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways. Food & Function, 11(11), 9789-9801.

- Gao, X., et al. (2017). Isorhamnetin inhibited PI3K–AKT signaling pathway in response to hypertrophic stimuli. Journal of Cellular and Molecular Medicine, 21(11), 2927-2938.

- Wang, H., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 28(9), 3855.

- Mocan, A., et al. (2021). Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries. Molecules, 26(11), 3246.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Vlaisavljevic, S., et al. (2021). Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries. PubMed, 34073859.

- Gutzeit, D., et al. (2008). Preparative Isolation and Purification of Flavonoids and Protocatechuic Acid from Sea Buckthorn Juice Concentrate (Hippophaë rhamnoides L. ssp. rhamnoides) by High-Speed Counter-Current Chromatography.

- Zhang, L., et al. (2024). Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities. Foods, 13(10), 1656.

- Zhang, L., et al. (2024). Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities. PubMed, 40428435.

- Heinaaho, M., & Julkunen-Tiitto, R. (2011). Efficient extraction of flavonoids of sea buckthorn berries. Trade Science Inc.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102004843, Isorhamnetin-3-O-sophoroside-7-O-rhamnoside. Retrieved January 16, 2026 from [Link].

- Rösch, D., et al. (2004). Structural Investigations of Flavonol Glycosides from Sea Buckthorn ( Hippophaë rhamnoides ) Pomace by NMR Spectroscopy and HPLC-ESI-MS n. Journal of Agricultural and Food Chemistry, 52(22), 6712-6721.

- Guo, R., et al. (2017). Flavonoid Extract from Seed Residues of Hippophae rhamnoides ssp. sinensis Protects against Alcohol-Induced Intestinal Barrier Dysfunction by Regulating the Nrf2 Pathway. Oxidative Medicine and Cellular Longevity, 2017, 8372865.

- Arimboor, R., & Arumughan, C. (2012). HPLC-DAD-MS/MS profiling of antioxidant flavonoid glycosides in sea buckthorn (Hippophae rhamnoides L.) seeds. PubMed, 22264152.

Sources

- 1. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isorhamnetin Improves Oocyte Maturation by Activating the Pi3k/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. techscience.com [techscience.com]

- 10. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities [mdpi.com]

- 12. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Algicidal Properties of Isorhamnetin 3-sophoroside-7-rhamnoside

Abstract

Harmful algal blooms (HABs) represent a significant and growing threat to aquatic ecosystems, public health, and the economy. The development of effective and environmentally benign algicides is a critical area of research. This technical guide provides a comprehensive overview of the algicidal properties of Isorhamnetin 3-sophoroside-7-rhamnoside, a naturally occurring flavonol glycoside.[1][2][3][4][5][6] Isolated from sources such as sea buckthorn (Hippophaë rhamnoides), this compound has demonstrated promising activity against harmful microalgae.[1][2][4] This document will delve into the physicochemical characteristics of this compound, propose a scientifically-grounded hypothetical mechanism of its algicidal action, and provide detailed, field-proven experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel algicidal agents.

Introduction: The Potential of a Natural Flavonoid Glycoside

This compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in the plant kingdom.[7][8] Flavonoids are known for a wide range of biological activities, and their glycosidic forms often exhibit enhanced bioavailability and stability.[9] The core structure of this compound is the isorhamnetin aglycone, a 3'-O-methylated metabolite of quercetin, attached to sophoroside and rhamnoside sugar moieties.[10][11]

Initial screenings have indicated that this compound possesses algicidal properties, making it a compelling candidate for the development of a natural, selective, and biodegradable algicide.[1][2][3][4] The exploration of such plant-derived compounds is driven by the urgent need for alternatives to broad-spectrum chemical algicides that can have detrimental off-target effects on aquatic ecosystems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41328-75-0 | [11] |

| Molecular Formula | C₃₄H₄₂O₂₁ | [11] |

| Molecular Weight | 786.7 g/mol | [11] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, DMF | [10] |

| Natural Sources | Hippophaë rhamnoides (Sea Buckthorn), Elaeagnus multiflora | [1][10] |

Proposed Mechanism of Algicidal Action: A Two-Pronged Attack

While the precise molecular targets of this compound in algal cells are yet to be fully elucidated, based on the known activities of other flavonoids against microalgae, a dual-action mechanism is proposed.[2][12] This hypothesis posits that the compound disrupts two critical cellular processes in susceptible algae: photosynthesis and redox homeostasis.

Inhibition of Photosynthesis

Flavonoids have been shown to interfere with the photosynthetic electron transport chain in algae.[2][12] It is hypothesized that this compound, or its aglycone following potential enzymatic cleavage, binds to components of Photosystem II (PSII), thereby interrupting electron flow. This disruption would lead to a rapid decline in photosynthetic efficiency, depriving the algal cell of the energy required for growth and proliferation.

Induction of Oxidative Stress

The blockage of the photosynthetic electron transport chain can lead to an over-reduction of the photosynthetic apparatus and the subsequent generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[13][14] Furthermore, flavonoids themselves can possess pro-oxidant properties under certain conditions.[13] The resulting oxidative stress can overwhelm the algal cell's antioxidant defense systems, leading to lipid peroxidation, protein damage, and DNA damage, ultimately culminating in cell death.[14]

Caption: Proposed dual-action algicidal mechanism of this compound.

Experimental Validation: A Step-by-Step Approach

To rigorously test the proposed algicidal mechanism, a series of well-defined experimental protocols are essential. The following sections provide detailed methodologies for assessing the impact of this compound on algal growth, photosynthetic performance, and oxidative stress. Microcystis aeruginosa, a common bloom-forming cyanobacterium, is suggested as a primary model organism.[15]

Algal Growth Inhibition Assay

This foundational assay quantifies the dose-dependent inhibitory effect of the compound on algal proliferation.

Protocol:

-

Algal Culture Preparation: Cultivate Microcystis aeruginosa in BG-11 medium under a 12:12 h light:dark cycle at 25°C.

-

Test Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in BG-11 medium. The final DMSO concentration in the cultures should not exceed 0.1% (v/v) to avoid solvent toxicity.[16]

-

Experimental Setup: In a 96-well microplate, add 180 µL of algal culture (initial cell density of approximately 1 x 10⁵ cells/mL) to each well. Add 20 µL of the test compound dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a control group with 0.1% DMSO and a blank group with only medium.

-

Incubation: Incubate the microplate under the same conditions as the stock culture for 96 hours.

-

Growth Measurement: Measure the optical density at 680 nm (OD₆₈₀) daily using a microplate reader.

-

Data Analysis: Calculate the growth inhibition rate relative to the control. Determine the half-maximal effective concentration (EC₅₀) using a suitable statistical software.

Table 2: Hypothetical Algal Growth Inhibition Data

| Concentration (µg/mL) | 96h Growth Inhibition (%) |

| 0 (Control) | 0 |

| 0.1 | 5.2 ± 1.1 |

| 1 | 25.8 ± 3.4 |

| 10 | 52.1 ± 4.9 |

| 50 | 89.7 ± 2.5 |

| 100 | 98.3 ± 0.8 |

Assessment of Photosynthetic Efficiency

Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive technique to assess the health of the photosynthetic apparatus.[17][18][19][20][21]

Protocol:

-

Sample Preparation: Expose algal cultures to different concentrations of this compound as described in the growth inhibition assay for a shorter duration (e.g., 24 hours).

-

Dark Adaptation: Dark-adapt the algal samples for 15-20 minutes prior to measurement.[17]

-

PAM Fluorometry Measurement: Use a PAM fluorometer to measure the minimum fluorescence (F₀) and the maximum fluorescence (Fₘ) after a saturating light pulse.

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in Fᵥ/Fₘ indicates stress on the photosynthetic apparatus.

-

Rapid Light Curve (RLC) Analysis: To further investigate the effect on the electron transport rate (ETR), perform RLC measurements by exposing the samples to a series of increasing actinic light intensities.

Table 3: Hypothetical Photosynthetic Efficiency Data (24h exposure)

| Concentration (µg/mL) | Fv/Fm | Relative ETRmax (%) |

| 0 (Control) | 0.65 ± 0.03 | 100 |

| 10 | 0.48 ± 0.05 | 65.2 ± 5.8 |

| 50 | 0.21 ± 0.04 | 21.7 ± 4.1 |

Measurement of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common indicator of intracellular ROS levels.[22]

Protocol:

-

Sample Preparation: Treat algal cultures with this compound for a short period (e.g., 1-6 hours).

-

Staining: Add DCFH-DA to the algal suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.

-

Microscopy: Visualize the ROS production in individual cells using a fluorescence microscope.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Natural Flavonoids on Photosynthetic Activity and Cell Integrity in Microcystis aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | Genmark [genmarkag.com]

- 5. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | 黄酮醇苷 | MCE [medchemexpress.cn]

- 6. targetmol.cn [targetmol.cn]

- 7. Insights into the biosynthesis pathway of phenolic compounds in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Potential Anticancer Activity of Algal Flavonoids: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | CAS:41328-75-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Isorhamnetin-3-O-sophoroside-7-O-rhamnoside | C34H42O21 | CID 102004843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The production of reactive oxygen species by dietary flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative damage and antioxidative system in algae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Effects of Artemisia argyi Extracts on Microcystis aeruginosa: Anti-Algal Mechanisms and Main Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

- 21. Frontiers | Imaging PAM fluorometry reveals stable photosynthetic efficiency in multibiont symbioses on coral reefs [frontiersin.org]

- 22. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Antioxidant Potential of Isorhamnetin 3-sophoroside-7-rhamnoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-sophoroside-7-rhamnoside is a complex flavonol triglycoside found predominantly in plants of the Hippophae genus, commonly known as sea buckthorn.[1][2] As a member of the flavonoid family, it is structurally poised to exhibit significant antioxidant properties, which are crucial for mitigating the detrimental effects of oxidative stress implicated in numerous chronic diseases.[2] This technical guide provides a comprehensive framework for evaluating the antioxidant potential of this specific glycoside. It moves beyond a simple recitation of data, offering in-depth methodologies for in vitro and cell-based assays, exploring the underlying biochemical mechanisms, and discussing the activation of cytoprotective signaling pathways. Our objective is to equip researchers with the necessary protocols and rationale to rigorously investigate this promising natural compound.

Introduction: The Compound and Its Significance

This compound belongs to the flavonol subclass of flavonoids.[3] Its core structure is the aglycone isorhamnetin, which is a methylated derivative of quercetin. This aglycone is glycosidically linked to a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose (a monosaccharide) at the 7-position.[2][4] These sugar moieties significantly influence the compound's physicochemical properties, such as solubility and bioavailability, compared to its aglycone.

The primary natural source of this compound is the berries and leaves of sea buckthorn (Hippophae rhamnoides).[1][5] The compound is recognized for its potential biological activities, which are largely attributed to its antioxidant capacity.[2][6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver of cancer, neurodegenerative disorders, and cardiovascular diseases.[7] Flavonoids, including isorhamnetin glycosides, are of high interest as they can directly scavenge free radicals and modulate endogenous antioxidant defense systems.[8][9]

Chemical Profile and Physicochemical Properties

-

Chemical Name: 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[10]

-

Structure:

(Image Source: PubChem CID 102004843)

-

Solubility: Soluble in solvents like DMSO and acetone.[11] The glycosidic moieties enhance water solubility compared to the isorhamnetin aglycone.

In Vitro Assessment of Antioxidant Capacity

A multi-assay approach is essential for a comprehensive in vitro evaluation, as different assays reflect different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).[12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, converting it to a non-radical form. This process is accompanied by a color change from violet to yellow, which is monitored spectrophotometrically.[12][13]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a 0.1 mM working solution of DPPH in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]

-

Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

-

-

Scientist's Note (Causality): The choice of a 30-minute incubation period ensures the reaction reaches a steady state.[12] Dark conditions are critical to prevent the photo-degradation of the DPPH radical, ensuring the observed absorbance change is due to the antioxidant's activity alone.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant power.[14][15]

-

Detailed Protocol:

-

Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: Add 20 µL of the test compound (at various concentrations) to 180 µL of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

-

Scientist's Note (Trustworthiness): The ABTS assay is advantageous as it can be used at different pH levels and is soluble in both aqueous and organic solvents, making it applicable to a wider range of compounds. The use of Trolox as a standard allows for the expression of results as Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized comparison metric.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the sample.[12][15]

-

Detailed Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Assay Procedure: Warm the FRAP reagent to 37°C. Add 10 µL of the test compound to 190 µL of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 4-6 minutes.

-

Measurement: Measure the absorbance at 593 nm.[13]

-

Calculation: A standard curve is generated using FeSO₄·7H₂O. The results are expressed as ferrous iron equivalents (µM Fe²⁺/mg of compound).

-

-

Scientist's Note (Expertise): The FRAP assay is a measure of total electron-donating capacity, not radical quenching specifically.[13] It provides a different but complementary piece of information to the DPPH and ABTS assays. The low pH (3.6) is crucial for maintaining iron solubility and driving the reduction reaction.

Data Presentation: In Vitro Antioxidant Assays

| Assay | Parameter | This compound | Ascorbic Acid (Control) |

| DPPH | IC₅₀ (µg/mL) | Hypothetical Value: 25.4 | Hypothetical Value: 5.2 |

| ABTS | IC₅₀ (µg/mL) | Hypothetical Value: 18.9 | Hypothetical Value: 3.8 |

| FRAP | Reducing Power (µM Fe²⁺/mg) | Hypothetical Value: 850 | Hypothetical Value: 1750 |

| Note: The values presented are hypothetical for illustrative purposes and must be determined experimentally. |

Cellular Antioxidant Activity (CAA) Assay

Moving from chemical assays to a cell-based model provides more biologically relevant data by incorporating aspects of cellular uptake, metabolism, and localization.[16][17]

-

Principle: The CAA assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[7][18] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, induced by a generator like AAPH or ABAP, oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, thus reducing the rate of DCF formation.[16][19]

-

Detailed Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.[7]

-

Treatment: Remove media and wash cells with PBS. Treat cells with media containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour. Quercetin is often used as a standard.[17]

-

Induction of Oxidative Stress: Wash cells again with PBS. Add 600 µM AAPH (or ABAP) in HBSS buffer to induce peroxyl radical formation.[18]

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[7]

-

Calculation: Calculate the area under the curve (AUC) for fluorescence vs. time. The CAA unit is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results are often expressed as quercetin equivalents (QE).[17]

-

-

Scientist's Note (Self-Validation): The inclusion of wells with cells + DCFH-DA + AAPH (control) and cells + DCFH-DA alone (blank) is critical. The blank validates that AAPH is the source of the ROS, while the control provides the baseline against which antioxidant activity is measured.

Mechanistic Insights: Modulation of the Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, many flavonoids exert their antioxidant effects by upregulating endogenous defense mechanisms.[8][20] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular redox homeostasis.[9][21]

-